2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the methoxyphenyl group, and the coupling with the quinazolinone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to ensure scalability, cost-effectiveness, and environmental sustainability. Key considerations include the selection of green solvents, efficient catalysts, and waste minimization strategies.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: It has shown promise in biological assays for its potential antimicrobial and antifungal activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and selectivity. Overall, the compound’s effects are mediated through its ability to modulate key biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
- 2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
- 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Uniqueness
Compared to these similar compounds, 2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide stands out due to its unique combination of structural features, which confer distinct biological activities and potential applications. The presence of the quinazolinone moiety, in particular, may contribute to its enhanced therapeutic potential.
Properties
Molecular Formula |
C20H20N6O3S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(7-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)acetamide |
InChI |
InChI=1S/C20H20N6O3S/c1-11-7-14-13(15(27)8-11)9-21-19(22-14)23-17(28)10-30-20-24-18(25-26-20)12-5-3-4-6-16(12)29-2/h3-6,9,11H,7-8,10H2,1-2H3,(H,24,25,26)(H,21,22,23,28) |
InChI Key |
FGHOOMKUUXZOKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=NC(=NC=C2C(=O)C1)NC(=O)CSC3=NNC(=N3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.